molecular formula C16H17N3O2 B8395391 (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester

(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester

Cat. No.: B8395391
M. Wt: 283.32 g/mol
InChI Key: PHVMCWNVJBLADG-UHFFFAOYSA-N
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Description

(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, a tetrahydro-cyclopenta[b]indole core, and a carbamic acid isopropyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-cyclopenta[b]indole Core: This step involves the cyclization of a suitable precursor to form the indole ring system.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Carbamic Acid Isopropyl Ester: This step involves the reaction of the intermediate compound with isopropyl chloroformate in the presence of a base to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester involves its interaction with specific molecular targets. The cyano group and the indole core play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester lies in its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

propan-2-yl N-(7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate

InChI

InChI=1S/C16H17N3O2/c1-9(2)21-16(20)18-11-6-13-12-5-10(8-17)3-4-14(12)19-15(13)7-11/h3-5,9,11,19H,6-7H2,1-2H3,(H,18,20)

InChI Key

PHVMCWNVJBLADG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, mix (±)-2-amino-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile (7.0 g, 35.5 mmol) with diisopropylethylamine (7.4 mL, 42.6 mmol) in CH2Cl2 (70 mL). Add isopropyl chloroformate (1.0 M in toluene, 42.6 mL, 42.6 mmol) and stir overnight at room temperature. Dilute with water (100 mL) and ethyl ether (50 mL), stir for 10 min and collect the solid. After drying, obtain 7.42 g (61%) of the title compound as a tan solid. MS (m/z): 284 (M+1), 282 (M−1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
61%

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